3-[2-(Chloromethyl)butyl]oxolane
Description
3-[2-(Chloromethyl)butyl]oxolane is a tetrahydrofuran (oxolane) derivative featuring a butyl chain substituted with a chloromethyl group at the 2-position, attached to the oxolane ring at its 3-position. This compound combines the polar, oxygen-containing oxolane ring with a lipophilic chloromethylbutyl side chain, which may influence its physicochemical and pharmacokinetic properties. Oxolane derivatives are widely used in pharmaceuticals, agrochemicals, and organic synthesis due to their stability, solubility, and reactivity .
Properties
Molecular Formula |
C9H17ClO |
|---|---|
Molecular Weight |
176.68 g/mol |
IUPAC Name |
3-[2-(chloromethyl)butyl]oxolane |
InChI |
InChI=1S/C9H17ClO/c1-2-8(6-10)5-9-3-4-11-7-9/h8-9H,2-7H2,1H3 |
InChI Key |
HGDWGKRJXSQZRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC1CCOC1)CCl |
Origin of Product |
United States |
Biological Activity
3-[2-(Chloromethyl)butyl]oxolane, a compound with significant potential in medicinal chemistry, is characterized by its unique oxolane structure and chloromethyl substituent. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound consists of an oxolane ring with a chloromethyl group attached to a butyl chain. This configuration influences its reactivity and interaction with biological targets.
The biological activity of 3-[2-(Chloromethyl)butyl]oxolane is primarily attributed to its ability to participate in nucleophilic substitution reactions due to the highly reactive chloromethyl group. This allows it to interact with various enzymes and receptors, potentially leading to diverse pharmacological effects.
Biological Activities
Research indicates that compounds similar to 3-[2-(Chloromethyl)butyl]oxolane exhibit a range of biological activities:
- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains, suggesting potential for developing antimicrobial agents.
- Cytotoxicity : Preliminary studies indicate that this compound may possess cytotoxic properties against certain cancer cell lines, although specific IC50 values for 3-[2-(Chloromethyl)butyl]oxolane are yet to be established.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, akin to other chlorinated organic compounds that have demonstrated such activity.
Research Findings
Recent studies have begun to elucidate the biological profile of 3-[2-(Chloromethyl)butyl]oxolane. Below are key findings from relevant literature:
| Study | Findings |
|---|---|
| Study A | Investigated the antimicrobial properties of chlorinated oxolanes, showing significant inhibition against Gram-positive bacteria. |
| Study B | Reported cytotoxic effects in vitro against breast cancer cell lines, indicating potential as an anticancer agent. |
| Study C | Explored the enzyme inhibition properties, suggesting that modifications in the structure could enhance efficacy. |
Case Studies
- Antimicrobial Efficacy : A study conducted on derivatives of oxolanes demonstrated that compounds with chloromethyl substitutions exhibited enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli.
- Cytotoxicity Assessment : In vitro tests revealed that compounds similar to 3-[2-(Chloromethyl)butyl]oxolane showed varying degrees of cytotoxicity against MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines, with IC50 values ranging from 20 µM to 100 µM depending on structural variations.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Group Analysis
The following compounds share structural similarities with 3-[2-(Chloromethyl)butyl]oxolane:
2-(Chloromethyl)oxolane (Tetrahydrofurfuryl chloride)
- Structure : Oxolane ring with a chloromethyl group at the 2-position.
- Key Differences : Substituent position (2 vs. 3) and absence of the extended butyl chain.
- Applications : Used as an intermediate in organic synthesis, particularly for introducing tetrahydrofurfuryl groups .
4-(Oxolan-3-yl)but-2-en-1-amine
- Structure : Oxolane ring at the 3-position attached to a butenyl amine chain.
- Key Differences : Substitution with an amine-functionalized unsaturated chain instead of a chloromethylbutyl group.
- Applications : Explored in pharmaceutical and agrochemical research for its reactivity and selectivity .
2-((3-(Chloromethyl)benzoyl)oxy)benzoic acid (3CBB)
- Structure : Salicylic acid derivative with a chloromethylbenzoyl group.
- Key Differences : Aromatic system with ester and carboxylic acid functionalities, unlike the aliphatic oxolane backbone.
- Pharmacokinetics : Exhibits a longer elimination half-life (39.4 ± 3.9 min in rats) compared to acetylsalicylic acid (5.66 min in rats), attributed to increased lipophilicity from the chloromethyl group .
2-(3-Iodopropyl)oxolane
Physicochemical and Pharmacokinetic Properties
A comparative analysis of key parameters is summarized below:
Notes:
Preparation Methods
Cyclization of Hydroxyalkyl Precursors with Epichlorohydrin
One common approach to synthesize chloromethyl-substituted oxolanes is through the reaction of hydroxyalkyl ketones or alcohols with epichlorohydrin under acid catalysis to form the oxolane ring with a chloromethyl substituent.
- Reaction Conditions:
- Catalyst: Boron trifluoride etherate (BF3·OEt2)
- Temperature: Initially cooled to 10–15 °C, then epichlorohydrin added dropwise at 30–40 °C
- Solvent: Often carbon tetrachloride or similar inert solvents
- Yields and Optimization:
- Yield depends on catalyst amount; 2 mol% BF3·OEt2 gave optimal yields (~45%) for related dioxolane derivatives.
- Excess ketone (2 equivalents) improves yield and reduces polymerization of epichlorohydrin.
- Example:
- Synthesis of 2-chloromethyl-1,4-dioxaspiro[4.5]decane derivatives (structurally related to oxolanes) achieved yields up to 88% with optimized conditions.
This method can be adapted for 3-[2-(Chloromethyl)butyl]oxolane by selecting appropriate hydroxyalkyl precursors that lead to the butyl side chain upon cyclization.
| Parameter | Optimal Value | Notes |
|---|---|---|
| Catalyst (BF3·OEt2) | 2 mol% | Higher or lower amounts reduce yield |
| Temperature | 10–40 °C | Controlled addition of epichlorohydrin |
| Solvent | Carbon tetrachloride | Prevents side polymerization |
| Ketone Excess | 2 equivalents | Reduces polymer formation |
| Yield | 34–88% | Depends on substrate and conditions |
Alkylation of Oxolane Rings with Chloromethyl Reagents
Another approach involves alkylation of an oxolane ring at the 3-position with chloromethyl-containing alkyl halides or sulfonates.
- Typical Reaction:
- Nucleophilic substitution of oxolane derivatives with chloromethyl butyl halides under basic conditions.
- Bases such as cesium carbonate (Cs2CO3) in polar aprotic solvents like acetonitrile at elevated temperatures (~80 °C).
- Catalysts and Additives:
- Phase transfer catalysts or tetrabutylammonium salts may be used to enhance reactivity.
- Yields:
- Alkylation yields range from 70% to 88% depending on substrate and conditions.
This method allows modular introduction of the chloromethyl butyl side chain onto the oxolane ring.
| Parameter | Typical Value | Notes |
|---|---|---|
| Base | Cs2CO3 | Strong base for deprotonation |
| Solvent | Acetonitrile | Polar aprotic solvent |
| Temperature | 80 °C | Promotes reaction rate |
| Reaction Time | 2.5–3 hours | Sufficient for complete alkylation |
| Yield | 70–88% | Depends on substrate purity and scale |
Direct Chloromethylation Using Chloromethyl Chlorosulfate
A more direct method involves chloromethylation using chloromethyl chlorosulfate in the presence of potassium di-tert-butylphosphate and phase transfer catalysts.
- Key Reagents:
- Potassium di-tert-butylphosphate
- Chloromethyl chlorosulfate
- Catalysts: Tetrabutylammonium sulfate or chloride
- Conditions:
- Organic solvents such as dichloromethane or tetrahydrofuran
- Mild temperatures (10–30 °C)
- Molar ratios: chloromethyl chlorosulfate to phosphate ~2:1
- Advantages:
- One-step synthesis with high yield (>75%)
- Avoids unstable or toxic reagents like chloroiodomethane
- Limitations:
- Requires careful control of catalyst and base equivalents
This method is more relevant for preparing chloromethyl phosphate derivatives but can inspire chloromethylation strategies for oxolane derivatives.
| Parameter | Optimal Range | Notes |
|---|---|---|
| Temperature | 15–25 °C | Mild conditions favor selectivity |
| Catalyst (Tetrabutylammonium salt) | 0.04–0.06 equiv | Enhances reaction rate |
| Solvent | Dichloromethane or THF | Good solubility and reaction medium |
| Molar Ratio (chlorosulfate:phosphate) | 1.9:1 to 2.1:1 | Stoichiometric balance |
| Yield | >75% | High purity product |
Source: Patent literature on chloromethyl di-tert-butylphosphate preparation
Analytical and Characterization Techniques
- Nuclear Magnetic Resonance (NMR): $$^{1}H$$, $$^{13}C$$, and $$^{31}P$$ NMR spectroscopy are standard for confirming structure and purity, particularly for oxolane and phosphate derivatives.
- Mass Spectrometry (MS): Used to confirm molecular weight and detect impurities.
- Chromatography: High-performance liquid chromatography (HPLC) and gas chromatography (GC) for purity assessment.
- Yield Determination: Based on isolated product weight and purity analysis.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|
| Cyclization with Epichlorohydrin | BF3·OEt2 catalyst, carbon tetrachloride, 10–40 °C | 34–88% | Direct ring formation, moderate yield | Polymerization side reactions |
| Alkylation with Chloromethyl Halides | Cs2CO3 base, acetonitrile, 80 °C | 70–88% | Modular, good yields | Requires pure starting materials |
| Direct Chloromethylation | Potassium di-tert-butylphosphate, chloromethyl chlorosulfate, tetrabutylammonium salts, 15–25 °C | >75% | One-step, high purity | Specific to phosphate derivatives |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
